4,5-Dichlorooxolan-2-one

Description

Chemical Identity:

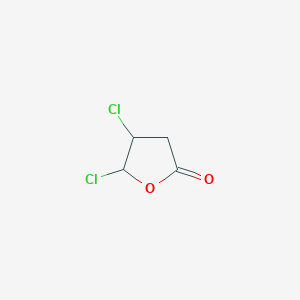

4,5-Dichlorooxolan-2-one (CAS 3967-55-3), systematically named 4,5-dichloro-1,3-dioxolan-2-one, is a chlorinated cyclic carbonate. Its molecular formula is C₃Cl₂O₃, with a molecular weight of 170.96 g/mol. The compound features two chlorine atoms at positions 4 and 5 of the dioxolane ring, conferring distinct electronic and steric properties .

Applications and Handling:

Primarily used in organic synthesis, it serves as a reactive intermediate in pharmaceuticals and agrochemicals. Its Safety Data Sheet (SDS) highlights hazards such as respiratory irritation upon inhalation, necessitating stringent handling protocols .

Properties

CAS No. |

114434-99-0 |

|---|---|

Molecular Formula |

C4H4Cl2O2 |

Molecular Weight |

154.98 g/mol |

IUPAC Name |

4,5-dichlorooxolan-2-one |

InChI |

InChI=1S/C4H4Cl2O2/c5-2-1-3(7)8-4(2)6/h2,4H,1H2 |

InChI Key |

XBHAKMVKQPJLNK-UHFFFAOYSA-N |

SMILES |

C1C(C(OC1=O)Cl)Cl |

Canonical SMILES |

C1C(C(OC1=O)Cl)Cl |

Synonyms |

2(3H)-Furanone,4,5-dichlorodihydro-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The reactivity and applications of 4,5-dichlorooxolan-2-one are influenced by its substituents. Below is a comparison with structurally related dioxolanones:

Table 1: Structural Comparison of Dioxolanone Derivatives

Key Observations :

Electrophilicity : The dichloro derivative exhibits higher electrophilicity than its dimethyl counterpart due to electron-withdrawing Cl substituents, facilitating nucleophilic ring-opening reactions (e.g., with amines or alcohols) .

Chirality : The cis-dichloro-dimethyl variant () introduces a chiral center, making it relevant in asymmetric synthesis or as a pharmaceutical impurity .

Polarity : The hydroxy/hydroxymethyl derivative (CAS 38996-14-4) is highly polar, contrasting with the hydrophobic nature of methyl-substituted analogues .

Reactivity and Stability

Table 2: Reactivity Trends

| Compound | Stability in Protic Solvents | Susceptibility to Hydrolysis | Thermal Stability |

|---|---|---|---|

| This compound | Moderate | High (Cl groups accelerate) | Moderate |

| 4,5-Dimethyloxolan-2-one | High | Low | High |

| Tetrachlorodioxolan-2-one | Low (steric strain) | Very High | Low |

| Hydroxy/hydroxymethyl variant | High (H-bonding stabilizes) | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.